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molecular formula C20H20ClN3O4S B1679397 Rivoglitazone hydrochloride CAS No. 299176-11-7

Rivoglitazone hydrochloride

Cat. No. B1679397
M. Wt: 433.9 g/mol
InChI Key: LKKAMJRUPIIUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753347B2

Procedure details

To a suspension of 2-[4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy-N-(4-methoxy-2-methylaminophenyl)acetamide (3.0 g) in methanol (46 ml) was added 2 mol/l hydrogen chloride-methanol (14 ml) and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to 40° C. and stirred at the same temperature for 1 hour. At the end of this time the reaction mixture was cooled to 25° C. and the precipitated crystals were filtered to give the title compound (2.9 g, yield 92%). Melting point, IR spectrum and NMR spectrum of this compound are substantially identical with those of the compound obtained in Example 5.
Name
4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy-N-(4-methoxy-2-methylaminophenyl)acetamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[CH:4]([CH2:8][C:9]2[CH:29]=[CH:28][C:12]([O:13][CH2:14][C:15]([NH:17][C:18]3[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=3[NH:26][CH3:27])=O)=[CH:11][CH:10]=2)[S:3]1.[ClH:30].CO>CO>[ClH:30].[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]2[N:17]=[C:15]([CH2:14][O:13][C:12]3[CH:28]=[CH:29][C:9]([CH2:8][CH:4]4[S:3][C:2](=[O:1])[NH:6][C:5]4=[O:7])=[CH:10][CH:11]=3)[N:26]([CH3:27])[C:19]=2[CH:20]=1 |f:1.2,4.5|

Inputs

Step One
Name
4-(2,4-dioxothiazolidin-5-ylmethyl)phenoxy-N-(4-methoxy-2-methylaminophenyl)acetamide
Quantity
3 g
Type
reactant
Smiles
O=C1SC(C(N1)=O)CC1=CC=C(OCC(=O)NC2=C(C=C(C=C2)OC)NC)C=C1
Name
Quantity
46 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time the reaction mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.COC=1C=CC2=C(N(C(=N2)COC2=CC=C(CC3C(NC(S3)=O)=O)C=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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